

Application Notes and Protocols: (16)Annulene in Organometallic Complexes

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Compound of Interest

Compound Name: (16)Annulene

CAS No.: 3332-38-5

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of **(16)annulene** as a ligand in organometallic chemistry. While the application of **(16)annulene** itself is an area of ongoing research, this document outlines the fundamental principles, potential applications, and detailed experimental protocols for the synthesis of its organometallic complexes, drawing from established procedures for analogous annulene systems.

Introduction to (16)Annulene and its Organometallic Chemistry

(16)Annulene is a member of the $[4n]$ family of annulenes, possessing 16 π -electrons. In its neutral state, it is non-aromatic and adopts a non-planar conformation to avoid the destabilizing effects of antiaromaticity.^[1] The molecule exhibits bond length alternation, with distinct single and double bonds.^[1]

The key to unlocking the potential of **(16)annulene** as a ligand in organometallic chemistry lies in its reduction to the **(16)annulene** dianion, $[\text{C}_{16}\text{H}_{16}]^{2-}$. This dianion is an 18 π -electron

system, which, according to Hückel's rule ($4n+2$, where $n=4$), is aromatic. This aromaticity imparts greater stability and planarity to the ring, making it an excellent candidate for forming sandwich or half-sandwich complexes with f-block and d-block metals. The formation of the radical anion and the dianion of **(16)annulene** has been documented, paving the way for its use in coordination chemistry.[2]

Potential Applications of **(16)Annulene** Organometallic Complexes

While specific applications of **(16)annulene** complexes are still emerging, they are expected to find utility in fields where other organometallic compounds, particularly those of other annulenes like the cyclopentadienyl anion and the cyclooctatetraene dianion, have shown promise.

- **Catalysis:** The large, electron-rich surface of the **(16)annulene** dianion ligand can stabilize metals in various oxidation states, potentially leading to novel catalytic activities. These complexes could serve as catalysts in polymerization, hydrogenation, and other organic transformations. The electronic properties of the complex, and thus its catalytic activity, could be tuned by modifying the metal center.
- **Materials Science:** Organometallic complexes of large annulenes are of interest in the development of new materials with unique electronic and magnetic properties. **(16)Annulene** complexes could be explored as building blocks for conductive polymers, molecular magnets, and nonlinear optical materials. The recent synthesis of in-plane metal-centered[3]annulenes highlights the potential for creating novel planar materials with extended π -systems.[4]
- **Bioorganometallic Chemistry and Drug Development:** While a less explored area for large annulenes, organometallic complexes can exhibit biological activity. The **(16)annulene** ligand could serve as a scaffold to deliver a metallic therapeutic agent or the complex itself could possess unique cytotoxic or enzymatic inhibitory properties.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the **(16)annulene** dianion and a proposed synthesis for a representative organometallic complex. These

protocols are based on established procedures for analogous systems, such as the synthesis of actinide complexes with the[5]annulene dianion (uranocene) and the preparation of the[6]annulene dianion.[3][7][8][9]

Safety Precaution: The reagents used in these protocols, particularly potassium metal and organometallic actinide compounds, are highly reactive, pyrophoric, and/or radioactive. All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk line or glovebox techniques. Proper personal protective equipment must be worn at all times.

Protocol 1: Synthesis of the Potassium **(16)Annulene** Dianion ($K_2[C_{16}H_{16}]$)

This protocol is adapted from the synthesis of other annulene dianions.[3][8][9][10]

Materials:

- **(16)Annulene** ($C_{16}H_{16}$)
- Potassium metal (K)
- Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
- Anhydrous, degassed hexanes
- Schlenk flask with a magnetic stir bar
- Cannula for liquid transfers

Procedure:

- **Preparation:** In a glovebox, add **(16)annulene** (1 equivalent) to a Schlenk flask.
- **Solvent Addition:** Remove the flask from the glovebox and attach it to a Schlenk line. Add anhydrous THF via cannula to dissolve the **(16)annulene**, aiming for a concentration of approximately 0.1 M.
- **Reduction:** In the glovebox, carefully cut small, shiny pieces of potassium metal (2.2 equivalents) and add them to the **(16)annulene** solution.

- Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by a color change as the dianion is formed. The solution will typically develop a deep, characteristic color. The reaction may take several hours to complete.
- Isolation (Optional): If the potassium salt precipitates, it can be isolated by filtration under an inert atmosphere. The precipitate should be washed with anhydrous hexanes to remove any unreacted starting material and residual THF.
- Storage: The resulting solution or isolated solid of $K_2[C_{16}H_{16}]$ is highly air and moisture sensitive and should be used immediately in the next step or stored under an inert atmosphere at low temperature.

Protocol 2: Proposed Synthesis of Bis[(**16**)annulene]uranium(IV) ($U(C_{16}H_{16})_2$)

This proposed synthesis is based on the successful synthesis of uranocene, $U(C_8H_8)_2$.^[7]

Materials:

- Solution of Potassium (**16**)annulene dianion ($K_2[C_{16}H_{16}]$) in THF (from Protocol 1)
- Uranium tetrachloride (UCl_4)
- Anhydrous tetrahydrofuran (THF)
- Schlenk flask with a magnetic stir bar
- Cannula for liquid transfers

Procedure:

- Preparation of Uranium Precursor: In a glovebox, weigh uranium tetrachloride (UCl_4) (1 equivalent, based on the amount of (**16**)annulene used in Protocol 1) into a Schlenk flask.
- Solvent Addition: Add anhydrous THF to the UCl_4 to form a suspension.
- Reaction: Cool the UCl_4 suspension to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath. While stirring, slowly add the solution of $K_2[C_{16}H_{16}]$ (2 equivalents) via cannula.

- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. A color change and the precipitation of KCl are expected.
- **Solvent Removal:** Remove the THF under reduced pressure to obtain a solid residue.
- **Extraction:** In a glovebox, extract the solid residue with a minimal amount of a suitable solvent (e.g., toluene or diethyl ether) to separate the product from the KCl precipitate.
- **Purification:** Filter the extract to remove the KCl. The solvent can be removed from the filtrate under vacuum to yield the crude product.
- **Crystallization:** The product can be further purified by recrystallization from a suitable solvent system (e.g., slow evaporation of a toluene solution or layering with hexanes) to obtain X-ray quality crystals.

Characterization

The synthesized complexes should be characterized using a suite of analytical techniques:

- **¹H NMR Spectroscopy:** This is a powerful tool to probe the aromaticity of the **(16)annulene** dianion ligand. Aromatic systems exhibit characteristic chemical shifts.[\[11\]](#)
- **¹³C NMR Spectroscopy:** Provides information on the carbon framework of the ligand.
- **Mass Spectrometry:** To confirm the molecular weight of the complex.
- **X-ray Crystallography:** Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry of the metal center.
- **Magnetic Susceptibility Measurements:** To determine the magnetic properties of the complex, which are dependent on the electronic configuration of the metal center.

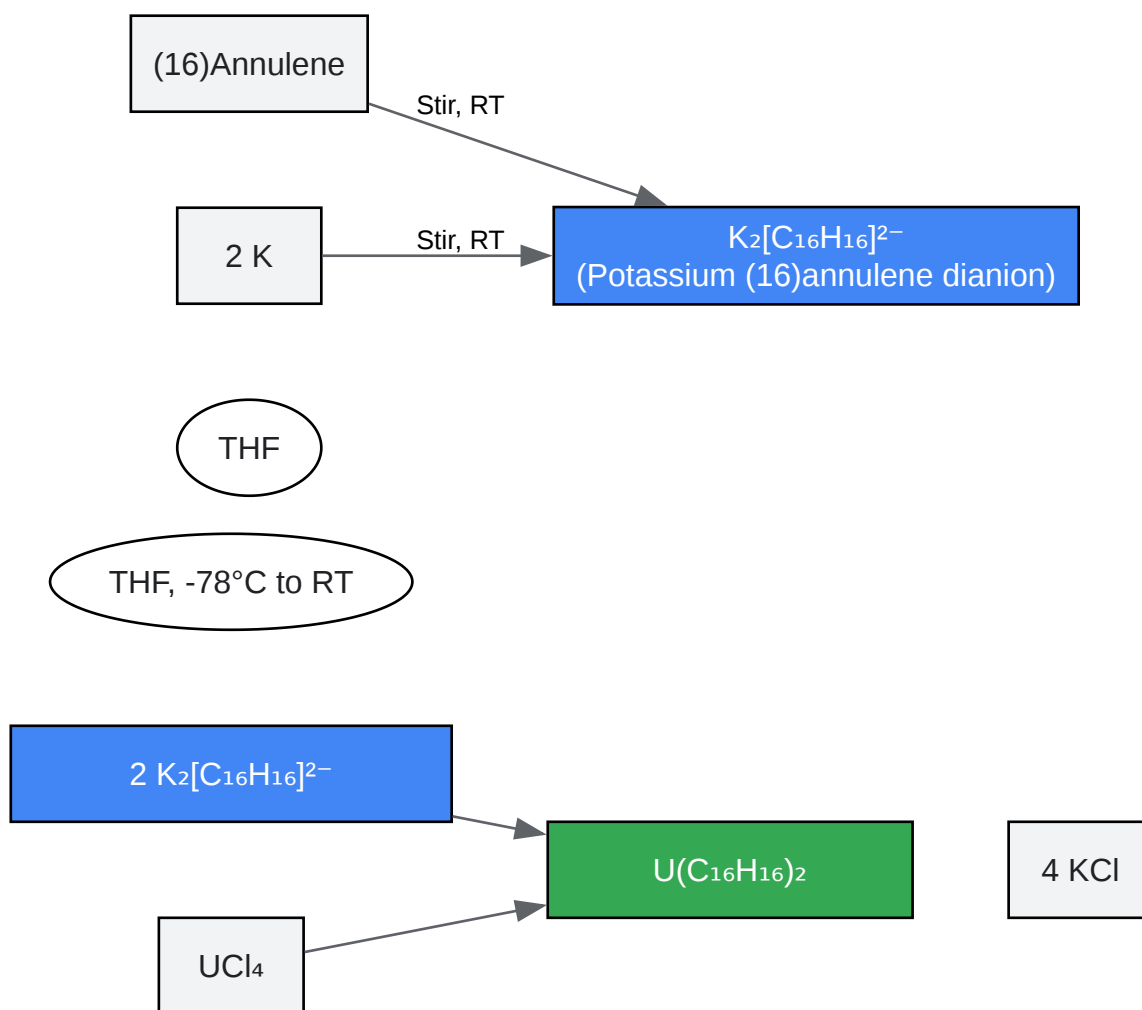
Quantitative Data

The following table summarizes the known structural data for neutral **(16)annulene** and provides expected values for the proposed bis[**(16)annulene**]uranium(IV) complex based on analogy with uranocene.

Parameter	Neutral (16)Annulene	Expected for U(C ₁₆ H ₁₆) ₂
Molecular Formula	C ₁₆ H ₁₆	U(C ₁₆ H ₁₆) ₂
Molecular Weight	208.30 g/mol	654.66 g/mol
Geometry of Annulene Ring	Non-planar[1]	Planar
C-C Bond Lengths	Alternating single (1.454 Å) and double (1.333 Å) bonds[1]	Uniform (approx. 1.40 Å)
Metal-Carbon Distance	N/A	~2.65 Å (U-C)
Ring-to-Ring Distance	N/A	~3.9 Å

Visualizations

The following diagrams illustrate the synthetic pathways described in the protocols.



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